molecular formula C15H15N3O5S B11464206 2-Amino-7-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-Amino-7-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11464206
M. Wt: 349.4 g/mol
InChI Key: KEXDMKUSMLOFLS-UHFFFAOYSA-N
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Description

2-Amino-7-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazolopyridine core, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the thiazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Ammonia, amines, halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-7-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-7-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one lies in its combination of the benzodioxole moiety with the thiazolopyridine core and the presence of an amino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H15N3O5S/c1-20-8-3-6(10(21-2)12-11(8)22-5-23-12)7-4-9(19)17-14-13(7)24-15(16)18-14/h3,7H,4-5H2,1-2H3,(H2,16,18)(H,17,19)

InChI Key

KEXDMKUSMLOFLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3SC(=N4)N)OC)OCO2

Origin of Product

United States

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